molecular formula C16H12N2O2 B15065772 1-(2-Nitrobenzyl)isoquinoline CAS No. 17750-45-7

1-(2-Nitrobenzyl)isoquinoline

Cat. No.: B15065772
CAS No.: 17750-45-7
M. Wt: 264.28 g/mol
InChI Key: WQDCBLGNFQKWGQ-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)isoquinoline: is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of a nitrobenzyl group attached to the isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzyl)isoquinoline can be synthesized through several methods. One common method involves the condensation of 2-nitrobenzyl chloride with isoquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzyl)isoquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the isoquinoline ring may be oxidized to form isoquinoline N-oxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Reduction: 1-(2-Aminobenzyl)isoquinoline.

    Oxidation: Isoquinoline N-oxide derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Nitrobenzyl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline moiety can also interact with nucleic acids and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

    1-Benzylisoquinoline: Similar structure but lacks the nitro group.

    2-Nitrobenzylisoquinoline: Similar but with the nitro group in a different position.

    1-(2-Aminobenzyl)isoquinoline: The reduced form of 1-(2-Nitrobenzyl)isoquinoline.

Uniqueness: this compound is unique due to the presence of both the nitro group and the isoquinoline structure, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry.

Biological Activity

1-(2-Nitrobenzyl)isoquinoline is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C16H14N2O2
  • Molecular Weight: 270.30 g/mol
  • CAS Number: 17750-45-7

The presence of the nitro group at the 2-position of the benzyl moiety significantly influences the compound's biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage DNA and inhibit microbial growth .
  • Anticancer Properties: Research indicates that isoquinoline derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The nitro group may enhance this activity through electron-withdrawing effects that stabilize reactive species involved in cell signaling pathways .
  • Anti-inflammatory Effects: Nitro-containing compounds have been reported to inhibit pro-inflammatory cytokines such as COX-2 and TNF-α, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction: The reduced forms of nitro compounds can bind covalently to DNA, leading to strand breaks and cell death, which is particularly relevant in antimicrobial and anticancer activities .
  • Enzyme Inhibition: Compounds like this compound may inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS), thereby reducing inflammation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against common pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Activity
This compound8Effective against E. coli
Metronidazole4Standard control

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. The compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Properties

CAS No.

17750-45-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]isoquinoline

InChI

InChI=1S/C16H12N2O2/c19-18(20)16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17-15/h1-10H,11H2

InChI Key

WQDCBLGNFQKWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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